![molecular formula C10H15N B1584132 (1-Methylaminopropyl)benzene CAS No. 7713-71-5](/img/structure/B1584132.png)
(1-Methylaminopropyl)benzene
Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis
N-methyl-1-phenylpropan-1-amine serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the production of drugs like selegiline and rasagiline , which are used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound’s ability to act as a monoamine oxidase inhibitor makes it valuable for developing medications that manage cognitive decline.
Chemical Research
In chemical research, this compound is utilized for studying benzene impurities in drug products. It’s involved in developing control strategies for benzene, which is a Class 1 impurity, in spray-dried dispersion drug products . This is crucial for ensuring the safety and efficacy of pharmaceuticals.
Material Science
The compound’s properties are explored in material science for the development of amorphous polymer-stabilized spray-dried dispersions (SDD) . These are used to enhance the bioavailability of poorly soluble drug candidates by improving their solubility and dissolution rate .
Toxicology
N-methyl-1-phenylpropan-1-amine is also significant in toxicological studies. It helps in understanding the genotoxicity of benzene and its derivatives, providing a scientific basis for occupational disease prevention strategies .
Analytical Chemistry
As an analytical reference standard, this compound aids in the calibration and validation of analytical instruments. It’s used to measure and control the quality of chemical substances in various research and forensic applications .
Neuroscience
In neuroscience, the compound’s derivatives are studied for their neuroprotective effects . Research on methamphetamine, which is structurally related to N-methyl-1-phenylpropan-1-amine, contributes to understanding the neurotoxicity and potential therapeutic approaches for substance abuse disorders .
Mechanism of Action
Target of Action
It is known that benzene and its derivatives interact with various cellular components, potentially affecting multiple biological processes .
Mode of Action
(1-Methylaminopropyl)benzene, like other benzene derivatives, may interact with its targets through various mechanisms. For instance, benzene has been shown to suppress the cell cycle by p53-mediated overexpression of p21, a cyclin-dependent kinase inhibitor . It’s plausible that (1-Methylaminopropyl)benzene might exhibit similar interactions, but specific studies are needed to confirm this.
Biochemical Pathways
Benzene exposure has been associated with alterations in gene expression and biochemical pathways, including those related to acute myeloid leukemia (aml) and cyp2e1
Pharmacokinetics
It’s known that the physicochemical properties of a compound significantly influence its adme properties . Therefore, the ADME properties of (1-Methylaminopropyl)benzene would likely depend on its specific physicochemical properties.
Result of Action
Occupational benzene exposure has been associated with increased frequencies of micronucleus, sister chromatid exchange, chromosome aberration, and other genetic damage indicators . It’s plausible that (1-Methylaminopropyl)benzene might have similar effects, but specific studies are needed to confirm this.
properties
IUPAC Name |
N-methyl-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELGXBUYFOSFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306484 | |
Record name | N-Methyl-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylaminopropyl)benzene | |
CAS RN |
7713-71-5 | |
Record name | N-Methyl-1-phenylpropan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KL5FFS7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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